An In-depth Technical Guide on the Core Chemical Properties of (S)-3-Aminopyrrolidin-2-one
An In-depth Technical Guide on the Core Chemical Properties of (S)-3-Aminopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopyrrolidin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered lactam structure, combined with a primary amine at a stereogenic center, makes it an attractive scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, tailored for professionals in the field of chemical and pharmaceutical research.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O | [2][3] |
| Molecular Weight | 100.12 g/mol | [2] |
| CAS Number | 4128-00-1 | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | Data not available for free base. >300 °C for hydrochloride salt. | |
| Boiling Point | Data not available. (For (S)-3-Aminopyrrolidine: 164-165 °C) | [4] |
| Optical Rotation ([α]D) | Data not available. (For (S)-3-Aminopyrrolidine: -20°, neat) | [4] |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C, under inert gas, protect from light | [1] |
Structure and Identification:
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IUPAC Name: (3S)-3-aminopyrrolidin-2-one[2]
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SMILES: N[C@H]1CCNC1=O[3]
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InChI: 1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1[2][3]
Reactivity and Stability
The chemical reactivity of (S)-3-Aminopyrrolidin-2-one is dictated by its two primary functional groups: the secondary lactam and the primary amine.
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Lactam Group: The amide bond within the pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding γ-amino acid derivative. The lactam nitrogen can also be a site for N-alkylation or N-acylation reactions.
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Primary Amine Group: The amino group at the C3 position is nucleophilic and can readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. This functional handle is crucial for its utility as a synthetic building block, allowing for the covalent attachment of various side chains and pharmacophores.
Experimental Protocols
Synthesis of (S)-3-Aminopyrrolidin-2-one
The synthesis of (S)-3-Aminopyrrolidin-2-one and its derivatives often starts from readily available chiral precursors such as L-aspartic acid or trans-4-hydroxy-L-proline. The following outlines a general synthetic strategy based on methods described in the patent literature.
General Synthetic Pathway from L-Aspartic Acid:
A common route involves the protection of the amino group of L-aspartic acid, followed by the formation of an anhydride. This intermediate is then reacted with a primary amine (e.g., benzylamine) and subjected to cyclodehydration to form a protected succinimide derivative. Subsequent reduction of one of the carbonyl groups and deprotection yields the desired aminopyrrolidinone.
Detailed Protocol (Illustrative Example based on L-Aspartic Acid route):
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N-Protection: L-aspartic acid is dissolved in an aqueous basic solution (e.g., sodium carbonate). A protecting group precursor, such as benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection), is added, and the reaction is stirred until completion. The N-protected L-aspartic acid is then isolated by acidification and extraction.
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Anhydride Formation: The N-protected L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.
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Ring Opening and Cyclization: The anhydride is reacted with a primary amine (e.g., benzylamine) which opens the ring to form an amide-acid. Subsequent heating, often in the presence of a dehydrating agent, induces cyclization to the succinimide derivative.
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Selective Reduction: One of the two carbonyl groups of the succinimide ring is selectively reduced to a methylene group. This can be achieved using various reducing agents, and conditions must be carefully controlled to favor the formation of the lactam over complete reduction of both carbonyls.
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Deprotection: The protecting groups on the exocyclic amine and the lactam nitrogen (if applicable) are removed under appropriate conditions (e.g., hydrogenolysis for Cbz and benzyl groups, or acidic treatment for Boc groups) to yield the final product.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The general principle is to dissolve the impure compound in a minimal amount of a hot solvent in which the compound has high solubility, and then allow the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.
General Protocol:
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Solvent Selection: Choose a solvent in which (S)-3-Aminopyrrolidin-2-one is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for polar molecules like this include alcohols (e.g., ethanol, isopropanol) or solvent mixtures (e.g., ethanol/ether).
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Analytical Methods: Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published high-resolution spectrum for (S)-3-Aminopyrrolidin-2-one is not readily available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.
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¹H NMR:
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The proton on the chiral carbon (C3) is expected to appear as a multiplet.
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The two protons on C4 will be diastereotopic and should appear as distinct multiplets.
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The two protons on C5 will also likely appear as multiplets.
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The protons of the primary amine (NH₂) and the lactam (NH) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
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¹³C NMR:
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The carbonyl carbon (C2) of the lactam will have the highest chemical shift, typically in the range of 170-180 ppm.
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The chiral carbon (C3) bearing the amino group will appear in the aliphatic region.
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The other two aliphatic carbons of the ring (C4 and C5) will also be in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
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N-H Stretching: The primary amine (NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹. The secondary amine of the lactam will show a single N-H stretch in a similar region.
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C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is expected around 1650-1700 cm⁻¹. This is a key diagnostic peak for the pyrrolidinone ring.
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C-N Stretching: Absorptions corresponding to the C-N bonds will be present in the fingerprint region (typically 1000-1350 cm⁻¹).
Biological Activity and Signaling Pathways
(S)-3-Aminopyrrolidin-2-one is a key intermediate in the synthesis of various biologically active molecules, notably as a scaffold for kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors.
Role as a Scaffold for PI3K/Abl Kinase Inhibitors
Derivatives of (S)-3-aminopyrrolidine have been investigated as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K). Both Abl and PI3K are critical kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration. The BCR-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The PI3K pathway is frequently activated downstream of BCR-Abl and contributes to the survival of leukemia cells. Dual inhibition of both kinases is a promising strategy to overcome drug resistance.
Role in the Development of ACE Inhibitors
3-Aminopyrrolidin-2-one has been utilized in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs lower blood pressure and are widely used to treat hypertension and heart failure.
Safety Information
(S)-3-Aminopyrrolidin-2-one is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Conclusion
(S)-3-Aminopyrrolidin-2-one is a synthetically versatile chiral building block with significant relevance to drug discovery. Its unique combination of a lactam and a primary amine on a stereodefined center provides a robust platform for developing novel therapeutics, particularly in the areas of oncology and cardiovascular disease. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective application in research and development.
References
- 1. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
